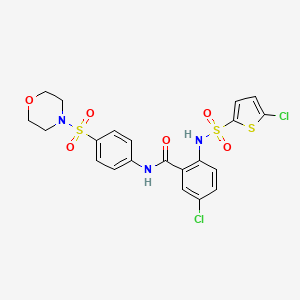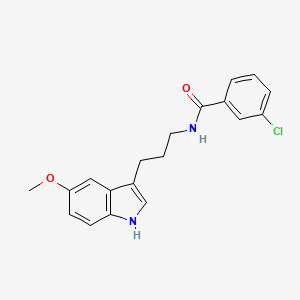
Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
Research has shown that certain benzamides, including variations of Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)-, have been explored for their neuroleptic activity. For instance, a study found that cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, a related compound, was significantly potent in treating psychosis with fewer side effects (Iwanami et al., 1981).
Inhibition of Alkaline Phosphatase
Benzamide derivatives have been synthesized and shown to be potent inhibitors of alkaline phosphatase, a significant enzyme in bone and teeth calcification. These compounds have shown mild cytotoxicity and could be considered as non-toxic medicinal scaffolds (Abbasi et al., 2019).
Dopamine Receptor Antagonism
Studies indicate that benzamides, similar to the specified compound, can act as potent antagonists of dopamine receptors. YM-09151-2, a benzamide derivative, was observed to be a potent antagonist at D2-type dopamine receptors, influencing serum prolactin levels, which is significant in understanding certain psychotropic drug mechanisms (Meltzer et al., 1983).
Anti-inflammatory Activity
Another application of benzamide derivatives is in the field of anti-inflammatory drugs. For example, indolyl azetidinones, including N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, have been synthesized and demonstrated anti-inflammatory activity, potentially offering new avenues in anti-inflammatory medication development (Kalsi et al., 1990).
Serotonin Receptor Agonism
In the context of gastrointestinal motility, some benzamide derivatives have been studied as selective serotonin 4 receptor agonists. These compounds, including 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, have shown promise as prokinetic agents with reduced side effects (Sonda et al., 2004).
Eigenschaften
CAS-Nummer |
72612-12-5 |
|---|---|
Produktname |
Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)- |
Molekularformel |
C19H19ClN2O2 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
3-chloro-N-[3-(5-methoxy-1H-indol-3-yl)propyl]benzamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-24-16-7-8-18-17(11-16)14(12-22-18)5-3-9-21-19(23)13-4-2-6-15(20)10-13/h2,4,6-8,10-12,22H,3,5,9H2,1H3,(H,21,23) |
InChI-Schlüssel |
IJCRRJXGKHUUFF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CC(=CC=C3)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
72612-12-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzamide, 3-chloro-N-(3-(5-methoxy-1H-indol-3-yl)propyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



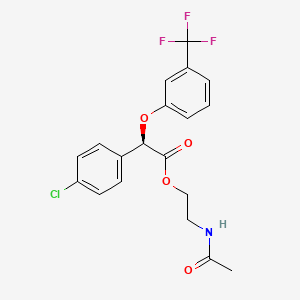
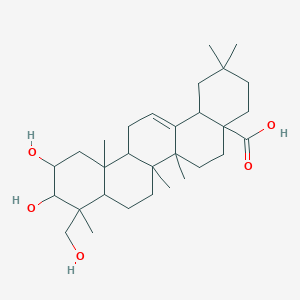

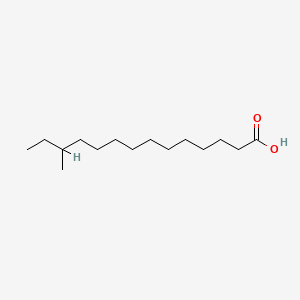
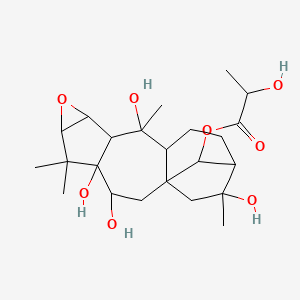
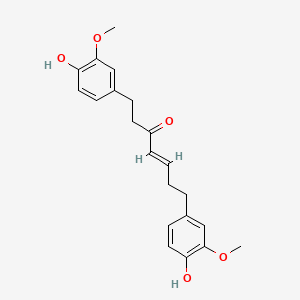
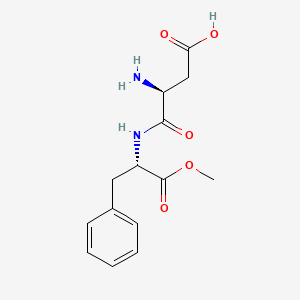
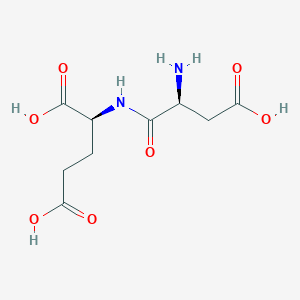
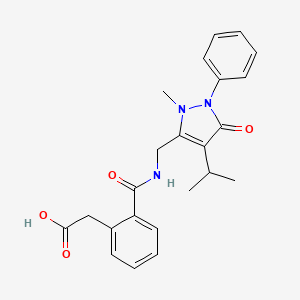
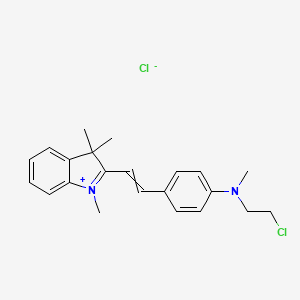
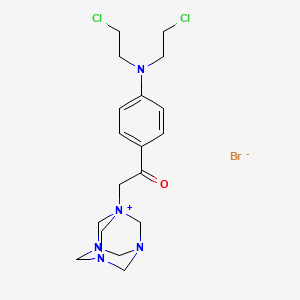
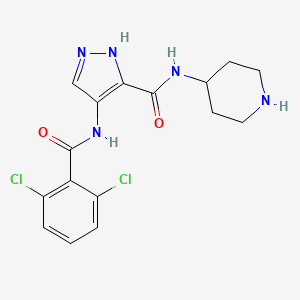
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)
